![molecular formula C47H57N7O11 B8056020 Enopeptin A](/img/structure/B8056020.png)
Enopeptin A
Overview
Description
Enopeptin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Endopeptidase Inhibition and Peptide Hormone Regulation : Neutral endopeptidase 24.11 (NEP), also known as enkephalinase, is crucial in the regulation of peptide hormones. NEP cleaves a variety of active peptides, including enkephalins, kinins, and substance P, which are involved in pain modulation and cardiovascular functions. Inhibitors of NEP can prolong the effects of these peptides, suggesting potential therapeutic applications in pain management and cardiovascular diseases (Erdös & Skidgel, 1989).
Therapeutic Potential in Cardiovascular Diseases : NEP inhibitors have been explored for their potential as analgesics and antihypertensive agents. This is due to NEP's role in inactivating opioid peptides in the central nervous system and its involvement in the metabolism of atrial natriuretic peptide, which plays a role in blood pressure regulation (Roques & Beaumont, 1990).
Structural Insights for Drug Development : The crystal structure of human NEP complexed with inhibitors has been determined, providing insights into ligand-binding and specificity determinants. This knowledge is vital for the development of new inhibitors with potential applications as analgesics and antihypertensive agents (Oefner et al., 2000).
Inhibitors for Multiple Clinical Applications : Research on inhibitors of NEP, which inactivates several bioactive peptides, has led to the development of compounds with varied clinical applications. These include treatments for pain, hypertension, and potentially other conditions where modulation of peptide activity is beneficial (McMurray, 2015).
Antibacterial Applications : Enopeptins, a class of cyclic acyldepsipeptide antibiotics, have shown activity against multidrug-resistant bacteria. They represent a novel mechanism of action by binding and deregulating the activity of the cytoplasmic protease ClpP. Synthetic derivatives of these compounds have exhibited significant antibacterial activity (Socha et al., 2010).
properties
IUPAC Name |
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,36+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIYTBYJKALOK-BKZRIAMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57N7O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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